molecular formula C14H13NO4 B12729591 5-Propyl-3-(m-nitrobenzylidene)furan-2-one CAS No. 120388-33-2

5-Propyl-3-(m-nitrobenzylidene)furan-2-one

Cat. No.: B12729591
CAS No.: 120388-33-2
M. Wt: 259.26 g/mol
InChI Key: QHWXCIUOYMFCAZ-YRNVUSSQSA-N
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Description

5-Propyl-3-(m-nitrobenzylidene)furan-2-one is a heterocyclic compound belonging to the furan family. This compound is characterized by a furan ring substituted with a propyl group at the 5-position and a m-nitrobenzylidene group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-(m-nitrobenzylidene)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-3-(m-nitrobenzylidene)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-nitro group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

120388-33-2

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(3E)-3-[(3-nitrophenyl)methylidene]-5-propylfuran-2-one

InChI

InChI=1S/C14H13NO4/c1-2-4-13-9-11(14(16)19-13)7-10-5-3-6-12(8-10)15(17)18/h3,5-9H,2,4H2,1H3/b11-7+

InChI Key

QHWXCIUOYMFCAZ-YRNVUSSQSA-N

Isomeric SMILES

CCCC1=C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CCCC1=CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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